![molecular formula C20H12Cl2FNO2 B2572858 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide CAS No. 313368-18-2](/img/structure/B2572858.png)
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Molecular Structure Analysis
The molecular formula of the compound is C15H10Cl2NO2 . The dihedral angle between the two benzene rings is 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 342.6 . It has a melting point of 159-161 °C (lit.) and a predicted boiling point of 565.0±50.0 °C. The predicted density is 1.452±0.06 g/cm3 .Applications De Recherche Scientifique
Insect Repellent and Bioefficacy
A study focused on the behavioral responses and repellent activity of substituted aromatic amides, including N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide, against Aedes aegypti mosquitoes. These compounds, synthesized by varying the chain length and substituting different groups, showed significant repellent responses, highlighting their potential in personal protection management against vector-borne diseases (Garud et al., 2011).
Chemical Synthesis and Catalysis
Research into the iron-catalyzed, fluoroamide-directed C-H fluorination demonstrates the chemical utility of such compounds in synthesizing fluorinated molecules. This method shows broad substrate scope and functional group tolerance, offering a novel approach to fluorochemical synthesis without the need for noble metal additives (Groendyke et al., 2016).
Antimicrobial Applications
Another study explored the synthesis of fluorobenzamides, including compounds structurally related to this compound, and their promising antimicrobial properties. These compounds demonstrated significant activity against various bacterial and fungal strains, emphasizing the role of the fluorine atom in enhancing antimicrobial efficacy (Desai et al., 2013).
Material Science and Corrosion Inhibition
In the field of material science, fluorophenyl-2,2′-bichalcophenes, related to this compound, have been identified as eco-friendly corrosion inhibitors. Their addition to carbon steel in hydrochloric acid media showed significant corrosion protection, highlighting a dual benefit in economic and environmental terms (Abousalem et al., 2019).
Pharmacology and Receptor Modulation
A novel study found that a compound structurally similar to this compound acted as a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) in rat forebrain, with no agonist activity. This highlights its potential in modulating neuronal signaling pathways with implications for neuropharmacology (O'brien et al., 2004).
Safety and Hazards
The compound is classified as an irritant. It has hazard statements H302-H319-H410-H372. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2FNO2/c21-12-9-10-18(24-20(26)14-6-2-4-8-17(14)23)15(11-12)19(25)13-5-1-3-7-16(13)22/h1-11H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEXYUFFRLUSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2572776.png)

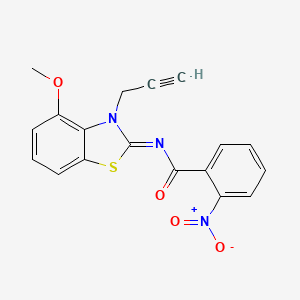
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B2572781.png)
![N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2572783.png)
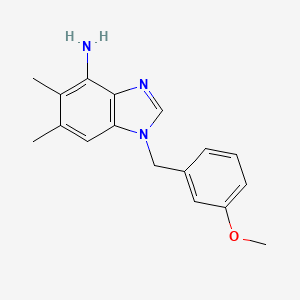
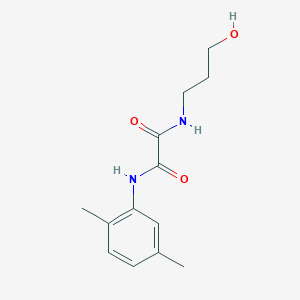


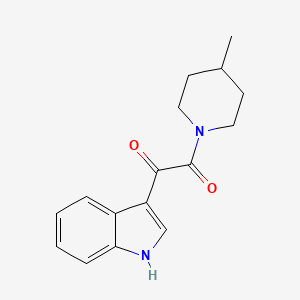
![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)
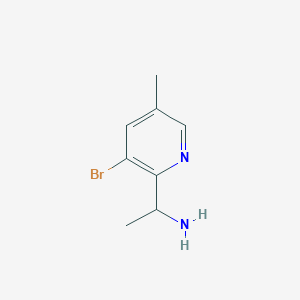
![2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2572798.png)